molecular formula C17H20N4S B8068056 2-methyl-4-[4-(trideuteriomethyl)piperazin-1-yl]-5H-thieno[3,2-c][1,5]benzodiazepine

2-methyl-4-[4-(trideuteriomethyl)piperazin-1-yl]-5H-thieno[3,2-c][1,5]benzodiazepine

Cat. No.: B8068056
M. Wt: 315.5 g/mol
InChI Key: WXPNDRBBWZMPQG-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-4-[4-(trideuteriomethyl)piperazin-1-yl]-5H-thieno[3,2-c][1,5]benzodiazepine is a chemical compound with unique properties that have garnered interest in various scientific fields

Preparation Methods

The synthesis of 2-methyl-4-[4-(trideuteriomethyl)piperazin-1-yl]-5H-thieno[3,2-c][1,5]benzodiazepine involves specific synthetic routes and reaction conditions. The preparation methods can vary depending on the desired purity and yield. Industrial production methods often involve large-scale synthesis techniques to ensure consistent quality and quantity.

Chemical Reactions Analysis

2-methyl-4-[4-(trideuteriomethyl)piperazin-1-yl]-5H-thieno[3,2-c][1,5]benzodiazepine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include specific catalysts and solvents that facilitate the desired transformations. The major products formed from these reactions depend on the reaction conditions and the reagents used.

Scientific Research Applications

2-methyl-4-[4-(trideuteriomethyl)piperazin-1-yl]-5H-thieno[3,2-c][1,5]benzodiazepine has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has been studied for its potential effects on cellular processes. In medicine, it is being explored for its therapeutic potential in treating certain diseases. In industry, this compound is used in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-4-[4-(trideuteriomethyl)piperazin-1-yl]-5H-thieno[3,2-c][1,5]benzodiazepine involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

2-methyl-4-[4-(trideuteriomethyl)piperazin-1-yl]-5H-thieno[3,2-c][1,5]benzodiazepine can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or properties. The comparison can help identify the distinct features and advantages of this compound in various applications.

References

Properties

IUPAC Name

2-methyl-4-[4-(trideuteriomethyl)piperazin-1-yl]-5H-thieno[3,2-c][1,5]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4S/c1-12-11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)22-12/h3-6,11,18H,7-10H2,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPNDRBBWZMPQG-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NC3=CC=CC=C3N=C2S1)N4CCN(CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCN(CC1)C2=C3C=C(SC3=NC4=CC=CC=C4N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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